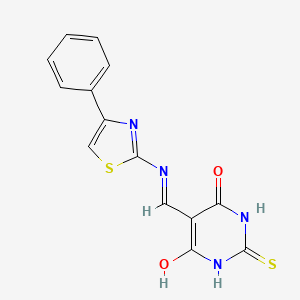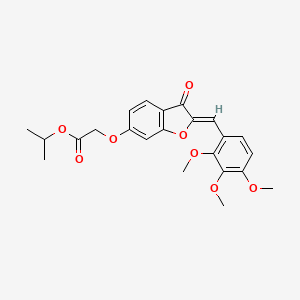
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a multifaceted molecule that incorporates several functional groups and structural motifs, including an imidazole ring, a nitrophenyl group, a tolyl group, and a pyrrolidine ring. These components suggest that the compound could have interesting chemical and physical properties, as well as potential applications in various fields such as organic synthesis, material science, and possibly pharmacology.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the asymmetric Michael addition of ketones to nitroolefins catalyzed by a related imidazolylthio compound has been developed, yielding products with high enantioselectivity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely features a planar imidazole ring, which could facilitate stacking interactions, and a nitro group that may be involved in electron-withdrawing effects, influencing the molecule's reactivity. The pyrrolidine ring introduces a degree of flexibility and could impact the overall conformation of the molecule. The presence of a sulfur atom in the thioether linkage may also play a role in the compound's ability to act as a ligand or a catalyst .
Chemical Reactions Analysis
The compound's functional groups suggest it could participate in various chemical reactions. The imidazole and pyrrolidine rings could be involved in catalytic cycles, similar to the trifunctional organocatalyst described in paper . The nitro group could undergo reduction reactions or participate in electrophilic aromatic substitution. The thioether linkage might be involved in nucleophilic substitution reactions or serve as a coordination site for metal ions.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not provided, we can infer from related compounds that it may exhibit good thermal stability and potentially interesting electronic properties. For example, polymers derived from similar pyrrole derivatives have shown good thermal stability and electrical conductivity, which could be relevant for the compound . The presence of electron-donating and electron-withdrawing groups within the molecule could also affect its electronic properties, such as the HOMO-LUMO gap, which is important for materials science applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- The synthesis of heterocyclic compounds, including variations of the specified compound, has been a focus in studies for their potential biological activities. For instance, compounds derived from a similar synthetic pathway demonstrated notable antiviral activity against specific viral strains, hinting at the potential biomedical applications of these compounds (Attaby et al., 2006).
- Certain derivatives of structurally related compounds were found to possess moderate antifungal activity against strains of Candida, which is significant for developing antifungal therapies (Mamolo et al., 2003).
Chemical Synthesis and Material Properties
- Research into the synthesis of polymeric materials based on similar compounds has revealed the influence of substituents on the electrical conductivity and thermal stability of the resulting polymers. This has implications for material science, particularly in the creation of conductive materials with specific properties (Pandule et al., 2014).
Potential for Drug Development
- The structural framework of these compounds is of interest in drug development. For instance, certain derivatives have been evaluated for anticancer activity, indicating the potential of these compounds in medicinal chemistry (Kumar et al., 2013).
Advanced Analytical Techniques
- The identification and characterization of novel derivatives of similar structures have been achieved using advanced analytical techniques, which is crucial for the understanding and further development of these compounds in various scientific domains (Bijlsma et al., 2015).
Propriétés
IUPAC Name |
2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-7-2-3-10-19(16)25-20(17-8-6-9-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-11-4-5-12-24/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJIKOAJXCTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)


![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)



![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)

